molecular formula C16H12N4O4 B3009363 N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide CAS No. 897616-43-2

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide

Cat. No.: B3009363
CAS No.: 897616-43-2
M. Wt: 324.296
InChI Key: ZUVOERFSMULZDC-UHFFFAOYSA-N
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Description

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C16H12N4O4 and its molecular weight is 324.296. The purity is usually 95%.
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Biological Activity

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide is a heterocyclic compound that belongs to the pyridopyrimidine class, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]pyrimidine core linked to a 2-nitrobenzamide moiety. The structural formula can be represented as follows:

C13H10N4O3\text{C}_{13}\text{H}_{10}\text{N}_4\text{O}_3

This structure contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Nitro-containing compounds are known for their ability to interact with microbial DNA, leading to cell death through the formation of reactive intermediates. For instance, nitro derivatives such as metronidazole act by producing toxic radicals upon reduction within microbial cells, which subsequently bind to DNA and induce damage .

Table 1: Antimicrobial Activity of Nitro Compounds

CompoundTarget MicroorganismMechanism of ActionReference
MetronidazoleClostridium difficileDNA damage via nitroso species
ChloramphenicolStaphylococcus aureusInhibition of protein synthesis
N-(2-methyl-4-oxopyrido...)TBDTBDTBD

Anti-inflammatory Activity

Research indicates that nitro-substituted compounds can exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. For example, studies have shown that certain nitrobenzamide derivatives can effectively reduce inflammation markers in vitro and in vivo models .

Table 2: Inhibitory Effects on Inflammatory Mediators

CompoundTarget EnzymeIC50 (µM)Reference
Nitrobenzamide DerivativeiNOS15
Nitrobenzamide DerivativeCOX-220

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The nitro group undergoes reduction in anaerobic conditions, leading to the formation of reactive species that bind covalently to DNA.
  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways, suggesting a multi-target approach in its action.
  • Cell Signaling Modulation : Nitro compounds can influence cellular signaling pathways, potentially altering the expression of genes associated with inflammation and apoptosis.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyridopyrimidine derivatives in cancer therapy. For instance, compounds similar to this compound have been investigated for their ability to inhibit specific kinases involved in tumor growth and proliferation. Clinical trials are ongoing for related compounds targeting various cancer types .

Properties

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c1-10-14(16(22)19-9-5-4-8-13(19)17-10)18-15(21)11-6-2-3-7-12(11)20(23)24/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVOERFSMULZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.